5-(Azetidin-3-yl)-2-methoxypyridine

Description

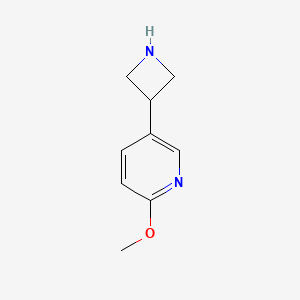

5-(Azetidin-3-yl)-2-methoxypyridine is a pyridine derivative characterized by a methoxy group at the 2-position and an azetidin-3-yl substituent (a four-membered nitrogen-containing ring) at the 5-position. This compound, with CAS No. 1260812-61-0, is a versatile intermediate in organic synthesis, noted for its high yield and purity in multistep reactions . Its strained azetidine ring contributes to unique reactivity, making it valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

5-(azetidin-3-yl)-2-methoxypyridine |

InChI |

InChI=1S/C9H12N2O/c1-12-9-3-2-7(6-11-9)8-4-10-5-8/h2-3,6,8,10H,4-5H2,1H3 |

InChI Key |

LSASUOREGLGDRY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-2-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the methoxypyridine moiety. One common method involves the use of N-Boc-3-iodoazetidine as a starting material, which undergoes N-alkylation with heterocyclic carboxylates . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-2-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.

Substitution: The methoxypyridine moiety can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

It appears that "5-(Azetidin-3-yl)-2-methoxypyridine" is a chemical compound with potential applications in various scientific research fields. While the search results do not directly mention the applications of "this compound", they do provide information about azetidines, methoxypyridines, and related compounds, which can help infer potential applications.

Azetidines as building blocks

Azetidines, including azetidine carboxylic acids, are important scaffolds and building blocks for creating biologically active heterocyclic compounds and peptides . The azetidin-3-amino bridging scaffold can be found in immunomodulating agents . Azetidin-2-one, a four-membered cyclic lactam (beta-lactam) skeleton, can be used to synthesize a large number of organic molecules .

Histamine H3 receptor antagonists

Azetidines and cyclobutanes can be used as Histamine H3 receptor antagonists for treating H3 receptor-related diseases . Histamine H3 receptor antagonists are described for the treatment of cognition disorders such as Alzheimer's disease, Parkinson's disease, Attention Deficit and Hyperactivity Disorder, Schizophrenia, Foetal Alcohol Syndrome, Mild Cognitive Impairment, Age-related Memory Dysfunction, and Down Syndrome . They can also treat sleep disorders such as hypersomnia and narcolepsy, and energy homeostasis disorders such as obesity .

Nicotinic acetylcholine receptor (nAChR) ligands

Azetidine-containing compounds have been explored for their potential as nicotinic acetylcholine receptor (nAChR) ligands . 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) and its analogs have high potency and selectivity for α4β2-nAChRs and may be useful in treating depression .

Anticancer Agents

Copper(II) complexes containing pyrazol-1-yl)azetidine have been identified as effective anticancer agents . These complexes have demonstrated in vitro cytotoxicity against various human cancer cell lines .

Other potential applications

- Drug Solubility Enhancement: Polyamidoamine (PAMAM) dendrimers can enhance the solubility and other desirable pharmacological properties of small molecules .

- Radioligands for Brain Imaging: Azetidine derivatives could be used to develop specific radioligands for imaging the cyclic nucleotide phosphodiesterase 5 (PDE5) in the brain using positron emission tomography .

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-2-methoxypyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The methoxypyridine moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The structural diversity among pyridine derivatives arises from variations in substituent type, position, and electronic effects. Below is a comparative analysis of key compounds:

5-(Azetidin-3-yl)-2-methoxypyridine

- Substituents : Azetidin-3-yl (5-position), methoxy (2-position).

- Molecular Formula : C₉H₁₂N₂O.

- Molecular Weight : ~164.20 g/mol (estimated based on analogs).

- Key Features : The azetidine ring introduces steric strain and basicity, enhancing its utility in forming nitrogen-rich heterocycles.

5-Amino-2-methoxypyridine (CAS 6628-77-9)

- Substituents: Amino (5-position), methoxy (2-position).

- Molecular Formula : C₆H₈N₂O.

- Molecular Weight : 124.14 g/mol.

- Melting point: 29–31°C .

5-(Azetidin-3-yloxy)-2-methylpyridine (CAS 1400762-70-0)

- Substituents : Azetidin-3-yloxy (5-position), methyl (2-position).

- Molecular Formula : C₉H₁₂N₂O.

- Molecular Weight : 164.21 g/mol.

- Available in 95–99% purity .

3-Iodo-2-methoxy-5-methylpyridine

- Substituents : Iodo (3-position), methoxy (2-position), methyl (5-position).

- Molecular Formula: C₇H₈INO.

- Molecular Weight : 249.05 g/mol.

- Key Features : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), useful in medicinal chemistry .

Physicochemical Properties

Notes:

- The azetidine ring in the target compound likely increases basicity compared to amino or methyl substituents.

- Halogenated derivatives (e.g., iodo) exhibit lower solubility due to higher molecular weight and non-polar character.

Biological Activity

5-(Azetidin-3-yl)-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Synthesis

This compound consists of a pyridine ring substituted with an azetidine group at the 3-position and a methoxy group at the 2-position. The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridine Core : The initial step involves creating the pyridine framework through cyclization reactions.

- Introduction of the Azetidine Group : This can be achieved through nucleophilic substitution methods, where azetidine derivatives are reacted with the pyridine precursor.

- Methoxy Substitution : The final step often involves methylation reactions to introduce the methoxy group.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on neurotransmitter receptors and potential therapeutic applications.

The compound is believed to interact primarily with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is significant for cognitive functions and has implications in treating neurodegenerative diseases such as Alzheimer's disease.

Pharmacological Studies

- Binding Affinity : Studies have shown that this compound exhibits high binding affinity for α4β2-nAChRs, with Ki values in the nanomolar range, indicating potent activity against these receptors .

- Cognitive Enhancement : In animal models, this compound has demonstrated cognitive-enhancing effects, suggesting its potential utility in treating cognitive impairments associated with Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .

- Analgesic Properties : Some derivatives of this compound have shown promising analgesic activity in preclinical models, indicating a broader therapeutic potential beyond cognitive enhancement .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Cognitive Impairment : In a controlled trial involving aged mice, administration of the compound led to significant improvements in memory tasks compared to control groups, supporting its role as a cognitive enhancer.

- Pain Management Research : A study evaluating its analgesic effects utilized the hot plate test in mice, revealing that certain derivatives significantly reduced pain response times compared to baseline measurements .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.